Cas no 2171667-20-0 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid is a fluorinated benzoic acid derivative incorporating an Fmoc-protected amino group and a pentenamido linker. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its dual functional groups, enabling selective modifications under mild conditions. The Fmoc group offers orthogonal protection for amines, facilitating solid-phase peptide synthesis (SPPS), while the fluorobenzoic acid moiety enhances stability and bioactivity. The pentenamido linker provides additional flexibility for conjugation. Its well-defined reactivity and compatibility with standard coupling reagents make it a versatile intermediate for constructing complex biomolecules, particularly in targeted drug discovery and bioconjugation applications.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid structure
2171667-20-0 structure
Product name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid
CAS No:2171667-20-0
MF:C27H23FN2O5
Molecular Weight:474.480330705643
CID:6172664
PubChem ID:165810594

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-fluorobenzoic acid
    • EN300-1497721
    • 2171667-20-0
    • インチ: 1S/C27H23FN2O5/c1-2-7-24(25(31)29-16-12-13-21(26(32)33)23(28)14-16)30-27(34)35-15-22-19-10-5-3-8-17(19)18-9-4-6-11-20(18)22/h2-6,8-14,22,24H,1,7,15H2,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: YXFSDGWWUKJWBY-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=O)O)C=CC(=C1)NC(C(CC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 474.15910000g/mol
  • 同位素质量: 474.15910000g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 770
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.7

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1497721-500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-fluorobenzoic acid
2171667-20-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1497721-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-fluorobenzoic acid
2171667-20-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1497721-250mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-fluorobenzoic acid
2171667-20-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1497721-1.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-fluorobenzoic acid
2171667-20-0
1g
$3368.0 2023-06-05
Enamine
EN300-1497721-0.1g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-fluorobenzoic acid
2171667-20-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1497721-0.05g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-fluorobenzoic acid
2171667-20-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1497721-2.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-fluorobenzoic acid
2171667-20-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1497721-5.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-fluorobenzoic acid
2171667-20-0
5g
$9769.0 2023-06-05
Enamine
EN300-1497721-0.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-fluorobenzoic acid
2171667-20-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1497721-2500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]-2-fluorobenzoic acid
2171667-20-0
2500mg
$6602.0 2023-09-28

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acidに関する追加情報

Introduction to 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid (CAS No. 2171667-20-0)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid, identified by its CAS number 2171667-20-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structure, combines elements of fluorenyl, amino, and benzoic acid moieties, making it a promising candidate for various biochemical applications. The presence of a fluorine atom at the 2-position of the benzoic acid ring and the unique pentenamido side chain introduces specific electronic and steric properties that are highly relevant to drug design and molecular recognition.

The compound's structure is notable for its potential in modulating biological pathways due to its multifaceted functional groups. The fluorenylmethoxycarbonyl (Fmoc) protective group in the amino moiety suggests its utility in peptide synthesis or as an intermediate in the development of protease inhibitors. Additionally, the pentenamido group may contribute to hydrophobic interactions and influence the compound's solubility and bioavailability, which are critical factors in pharmaceutical development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological targets more effectively. Studies indicate that derivatives of benzoic acid, particularly those with fluorine substitutions, exhibit enhanced binding affinity to certain enzymes and receptors. For instance, 2-fluorobenzoic acid derivatives have been shown to interact with serine proteases, making them valuable in the design of antiviral and anticancer agents. The incorporation of a fluorenyl moiety further enhances these interactions by providing additional binding pockets or hydrophobic surfaces.

The pentenamido group adds another layer of complexity to this molecule, potentially influencing its metabolic stability and pharmacokinetic profile. This structural feature has been explored in the development of non-peptide mimetics that mimic the activity of natural peptides without their inherent limitations. The combination of these features makes 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid a versatile scaffold for medicinal chemists seeking to develop novel therapeutic agents.

In vitro studies have begun to uncover the pharmacological potential of this compound. Preliminary data suggest that it may exhibit inhibitory activity against specific enzymes implicated in inflammatory pathways. The fluorenylmethoxycarbonyl group is particularly interesting as it can be selectively removed under mild acidic conditions, allowing for post-synthetic modifications or coupling reactions with other biomolecules. This reactivity makes it a valuable building block for constructing more complex molecules via solid-phase peptide synthesis or other automated methods.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their presence can significantly alter the pharmacokinetic properties of a drug, including its metabolic half-life and distribution across biological barriers. In this context, 2-fluorobenzoic acid derivatives have been extensively studied for their ability to enhance drug penetration into tissues such as the central nervous system. The unique electronic properties of fluorine also contribute to stronger hydrogen bonding interactions with biological targets, potentially leading to higher affinity and selectivity.

The synthesis of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid presents both challenges and opportunities for synthetic chemists. The need for precise control over reaction conditions is paramount due to the sensitive nature of some functional groups involved. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds efficiently. Additionally, protecting group strategies must be carefully designed to prevent unwanted side reactions while maintaining regioselectivity throughout the synthetic sequence.

Future research directions may focus on exploring analogs of this compound that exhibit improved pharmacological profiles or reduced toxicity. Structure-based drug design approaches will likely play a crucial role in optimizing these derivatives by leveraging high-resolution crystal structures or computational models. The integration of machine learning algorithms into virtual screening processes could accelerate the discovery of novel lead compounds based on similar scaffolds.

The broader implications of this research extend beyond individual drug discovery efforts. Understanding how structural modifications influence biological activity provides valuable insights into general principles governing molecular recognition between small organic compounds and macromolecular targets such as proteins or nucleic acids. These insights are essential for developing next-generation therapeutics that are more effective yet better tolerated by patients.

In conclusion,4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid (CAS No. 2171667-20-0) represents an intriguing example of how complex molecular architectures can be harnessed for pharmaceutical applications through careful design and synthesis. Its unique combination of functional groups offers numerous possibilities for further exploration in medicinal chemistry research, particularly given recent advances in computational methods that enhance our ability to predict biological activity from chemical structure alone.

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